molecular formula C16H19BrFN5O B3017221 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine CAS No. 2380040-39-9

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine

Cat. No.: B3017221
CAS No.: 2380040-39-9
M. Wt: 396.264
InChI Key: IKOZPFUDYKWNKL-UHFFFAOYSA-N
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Description

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a bromopyrimidine moiety, and a fluoropyrimidine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the bromopyrimidine group, and the final coupling with the fluoropyrimidine moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine stands out due to its unique combination of a piperidine ring, bromopyrimidine, and fluoropyrimidine groups

Properties

IUPAC Name

4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrFN5O/c1-2-13-14(18)15(22-10-21-13)23-5-3-4-11(8-23)9-24-16-19-6-12(17)7-20-16/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOZPFUDYKWNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCC(C2)COC3=NC=C(C=N3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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